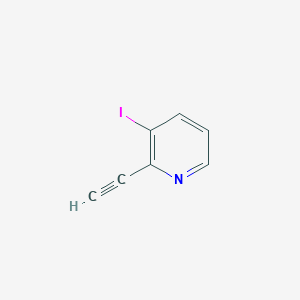
2-Ethynyl-3-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-3-iodopyridine is a heterocyclic organic compound that features both an ethynyl group and an iodine atom attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-3-iodopyridine typically involves the iodination of 2-ethynylpyridine. One common method is the halogenation of pyridine derivatives using iodine and a suitable catalyst. For instance, iodotrimethylsilane can be used as a catalyst to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynyl-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form fused ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Cyclization Reactions: Catalysts like rhodium complexes can facilitate cyclization reactions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Cyclization Reactions: Pyridine-fused ring systems.
Oxidation and Reduction Reactions: Corresponding oxides or deiodinated products.
Aplicaciones Científicas De Investigación
2-Ethynyl-3-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-3-iodopyridine involves its reactivity towards various chemical reagents and catalysts. The ethynyl group can participate in cycloaddition reactions, while the iodine atom can undergo substitution reactions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the formation of complex structures and biologically active molecules.
Comparación Con Compuestos Similares
2-Iodopyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain cyclization reactions.
3-Iodopyridine: The iodine atom is positioned differently, affecting its reactivity and applications.
4-Iodopyridine: Another isomer with distinct reactivity due to the position of the iodine atom.
Uniqueness: 2-Ethynyl-3-iodopyridine is unique due to the presence of both an ethynyl group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations and applications compared to its isomers.
Propiedades
Fórmula molecular |
C7H4IN |
|---|---|
Peso molecular |
229.02 g/mol |
Nombre IUPAC |
2-ethynyl-3-iodopyridine |
InChI |
InChI=1S/C7H4IN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H |
Clave InChI |
HGRLZUZGSQIRGZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


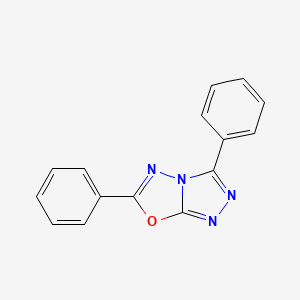

![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
![copper;methyl 3-[12-acetyl-7,18-bis(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B15244230.png)
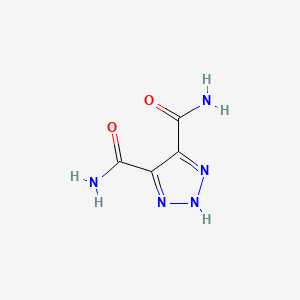


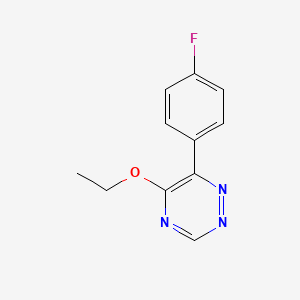


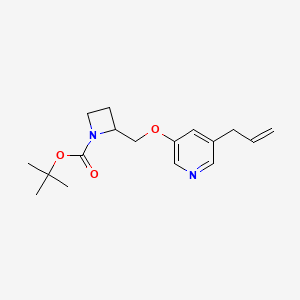
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
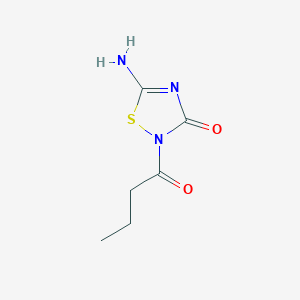
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
